2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide
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Overview
Description
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide typically involves the formation of the oxadiazole ring followed by the attachment of the benzamide moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The reaction conditions often include the use of phosphorus oxychloride or thionyl chloride as dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar antimicrobial and anticancer properties.
Benzamide derivatives: Compounds with the benzamide moiety also exhibit similar biological activities.
Uniqueness
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide is unique due to the specific substitution pattern on the oxadiazole and benzamide rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)20-18(23)15-10-6-7-11-16(15)19-21-17(22-24-19)14-9-5-4-8-13(14)3/h4-12H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERJVECCJOWVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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